3-Bromo-1-(phenylsulfonyl)-1H-indole
Overview
Description
3-Bromo-1-(phenylsulfonyl)-1H-indole: is an organic compound with the molecular formula C14H10BrNO2S It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The compound is characterized by the presence of a bromine atom at the third position and a phenylsulfonyl group at the first position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or chloroform. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the third position of the indole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-1-(phenylsulfonyl)-1H-indole can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles. Common reagents for these reactions include organometallic compounds, amines, and thiols.
Oxidation Reactions: The phenylsulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the phenylsulfonyl group, yielding 3-bromoindole. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Nucleophilic Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives of this compound.
Reduction: 3-Bromoindole and other reduced indole derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-1-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity of indole-based compounds and their potential as therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This compound may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(phenylsulfonyl)-1H-indole is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The presence of the bromine atom and the phenylsulfonyl group may influence the compound’s binding affinity and selectivity towards these targets. Further research is needed to elucidate the specific pathways and molecular targets involved in the compound’s biological activity.
Comparison with Similar Compounds
3-Bromo-1-(phenylsulfonyl)-1H-pyrrole: Similar structure with a pyrrole ring instead of an indole ring.
3-Bromo-1-(phenylsulfonyl)-7-azaindole: Contains an additional nitrogen atom in the indole ring.
1-(Phenylsulfonyl)-1H-indole: Lacks the bromine atom at the third position.
Uniqueness: 3-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to the combination of the bromine atom and the phenylsulfonyl group on the indole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-bromoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPFKHHDXIJNDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379895 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99655-68-2 | |
Record name | 1-(Benzenesulfonyl)-3-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-(1-phenylsulfonyl)indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key structural information available for 2,2′‐(Oxydimethylene)bis[3‐bromo‐1‐(phenylsulfonyl)‐1H‐indole]?
A1: The provided research abstract [] focuses on the synthesis and characterization of 2,2′‐(Oxydimethylene)bis[3‐bromo‐1‐(phenylsulfonyl)‐1H‐indole]. The title itself reveals key structural elements:
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